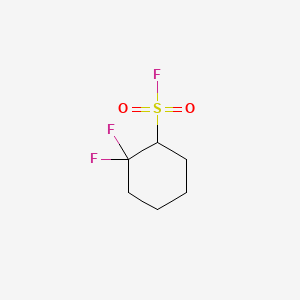

2,2-Difluorocyclohexane-1-sulfonylfluoride

Beschreibung

2,2-Difluorocyclohexane-1-sulfonylfluoride is a fluorinated cyclohexane derivative featuring a sulfonyl fluoride (-SO₂F) functional group at the 1-position and two fluorine atoms at the 2,2-positions of the cyclohexane ring. Its molecular formula is C₆H₉F₂O₂S, with a molecular weight of 208.19 g/mol. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the fluorine substituents and the sulfonyl fluoride group. The sulfonyl fluoride moiety is highly reactive in SuFEx (Sulfur Fluoride Exchange) click chemistry, enabling applications in bioconjugation and polymer synthesis .

Eigenschaften

Molekularformel |

C6H9F3O2S |

|---|---|

Molekulargewicht |

202.20 g/mol |

IUPAC-Name |

2,2-difluorocyclohexane-1-sulfonyl fluoride |

InChI |

InChI=1S/C6H9F3O2S/c7-6(8)4-2-1-3-5(6)12(9,10)11/h5H,1-4H2 |

InChI-Schlüssel |

RWCWRXUYNSOQJF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C(C1)S(=O)(=O)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclohexane-1-sulfonylfluoride typically involves the fluorination of cyclohexane derivatives followed by the introduction of the sulfonyl fluoride group. One common method includes the reaction of cyclohexane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclohexane is then treated with a sulfonyl chloride derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of 2,2-Difluorocyclohexane-1-sulfonylfluoride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluorocyclohexane-1-sulfonylfluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced products.

Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonic Acids: Formed under oxidative conditions.

Wissenschaftliche Forschungsanwendungen

2,2-Difluorocyclohexane-1-sulfonylfluoride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.

Materials Science: Incorporated into polymers and materials to impart unique properties such as increased thermal stability and resistance to degradation.

Medicinal Chemistry: Investigated for potential use in drug development due to its ability to interact with biological targets.

Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.

Wirkmechanismus

The mechanism of action of 2,2-Difluorocyclohexane-1-sulfonylfluoride involves its interaction with nucleophilic sites in molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to modifications that can alter the function of the target molecule. This reactivity makes it a valuable tool in chemical biology for studying enzyme mechanisms and protein interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-Difluorocyclohexane-1-sulfonylfluoride with three related compounds, emphasizing structural, synthetic, and functional differences.

4,4-Difluorocyclohex-1-ene-1-sulfonyl fluoride

- Molecular Formula : C₆H₇F₂O₂S

- Structural Features : A cyclohexene ring (unsaturated) with fluorine atoms at the 4,4-positions and a sulfonyl fluoride group at the 1-position.

- Synthesis : Prepared via a palladium-catalyzed reaction from 4,4-difluorocyclohexan-1-one .

- Reactivity/Applications : The double bond in the cyclohexene ring introduces strain, enhancing electrophilicity. This compound is used in click chemistry and as a bioconjugation reagent.

- Key Difference : The unsaturated ring increases reactivity compared to the saturated cyclohexane analogue but reduces thermodynamic stability.

2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride

- Molecular Formula : C₈H₁₃ClF₂O₂S

- Structural Features : A cyclohexane ring with 2,2-difluoro substitution and an ethane-sulfonyl chloride side chain.

- Synthesis: Not explicitly detailed in the evidence, but likely involves chlorination of a sulfonic acid precursor .

- Reactivity/Applications : The sulfonyl chloride group (-SO₂Cl) is more reactive than -SO₂F, making it a versatile intermediate in organic synthesis. However, it is less stable under hydrolytic conditions.

1-((2-Fluorophenyl)sulfonamido)cyclohexane-1-carboxylic Acid

- Molecular Formula: C₁₃H₁₅FNO₄S

- Structural Features : A cyclohexane ring fused to a sulfonamide group and a carboxylic acid, with an additional fluorophenyl substituent.

- Applications : Used in pharmaceutical research due to its dual functional groups (sulfonamide and carboxylic acid), which enhance binding to biological targets .

- Key Difference : The sulfonamide group (-SO₂NH-) replaces the sulfonyl fluoride, reducing electrophilicity but improving hydrogen-bonding capacity for drug-receptor interactions.

Comparative Data Table

Key Findings and Discussion

Fluorine Substitution Effects: Positional Isomerism: 2,2-Difluorocyclohexane derivatives exhibit distinct conformational preferences compared to 4,4-difluoro isomers. For example, 1,1-difluoro-cyclohexane (studied via NMR) adopts chair conformations with axial fluorine atoms, whereas 2,2-substitution likely favors equatorial positioning, minimizing steric strain . Electron-Withdrawing Effects: Fluorine atoms at the 2,2-positions enhance the electrophilicity of the sulfonyl fluoride group, accelerating SuFEx reactions relative to non-fluorinated analogues.

Functional Group Reactivity :

- Sulfonyl fluorides (-SO₂F) are hydrolytically stable compared to sulfonyl chlorides (-SO₂Cl), making them preferable for applications requiring long-term stability .

- Cyclohexene-based sulfonyl fluorides (e.g., 4,4-difluorocyclohex-1-ene-1-sulfonyl fluoride) exhibit higher reactivity due to ring strain but are less stable under acidic conditions .

Applications in Drug Discovery :

- The 2,2-difluoro substitution in cyclohexane enhances metabolic stability and lipophilicity, improving pharmacokinetic properties in drug candidates. In contrast, sulfonamide derivatives (e.g., 1-((2-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid) are tailored for target-specific interactions .

Biologische Aktivität

2,2-Difluorocyclohexane-1-sulfonylfluoride (DFCSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology and medicinal chemistry due to its unique structural properties and potential biological applications. This article reviews the biological activity of DFCSF, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

DFCSF is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H8F2O2S |

| Molecular Weight | 196.19 g/mol |

| IUPAC Name | 2,2-Difluorocyclohexane-1-sulfonyl fluoride |

| Canonical SMILES | F\C1CC(C(C1)(F)S(=O)(=O)F)F |

The biological activity of DFCSF primarily stems from its ability to act as a potent electrophile. Sulfonyl fluorides are known to participate in nucleophilic substitution reactions, which can modify proteins and enzymes through covalent bonding. This reactivity can lead to the inhibition of specific enzymes or modulation of receptor activities, affecting various biological pathways.

Enzyme Inhibition

Research indicates that DFCSF can inhibit serine proteases by covalently modifying the active site serine residue. This inhibition can be quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity. For instance, studies have shown that DFCSF exhibits IC50 values in the nanomolar range against certain proteases, indicating high potency.

Antimicrobial Activity

DFCSF has been investigated for its antimicrobial properties. In vitro studies demonstrated that it exhibits significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Therapeutic Potential

Due to its ability to selectively target enzymes involved in disease pathways, DFCSF has potential therapeutic applications in treating conditions such as cancer and bacterial infections. Its specificity towards certain enzyme classes makes it a promising candidate for drug development.

Case Studies

- Inhibition of Proteasomes : A study evaluated the effects of DFCSF on proteasome activity in cancer cell lines. The results indicated a dose-dependent inhibition of proteasome function, leading to increased apoptosis in treated cells.

- Antibacterial Efficacy : Another study assessed the antibacterial efficacy of DFCSF against clinical isolates of MRSA. The compound demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL, showcasing its potential as an antibacterial agent.

Stability and Reactivity

The stability of DFCSF in physiological conditions is crucial for its biological applications. Studies have shown that DFCSF remains stable in aqueous buffers at physiological pH for extended periods without significant decomposition. This stability is essential for maintaining its biological activity during therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.